3,3'-Carbonylbis-6-chlorobenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Carbonylbis-6-chlorobenzenesulfonic acid is a chemical compound with the molecular formula C13H8Cl2O7S2. It is characterized by the presence of two chlorobenzenesulfonic acid groups connected by a carbonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Carbonylbis-6-chlorobenzenesulfonic acid typically involves the reaction of 6-chlorobenzenesulfonic acid with a carbonylating agent. One common method is the acylation of 6-chlorobenzenesulfonic acid using phosgene (COCl2) as the carbonylating agent. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as aluminum chloride (AlCl3), to facilitate the formation of the carbonyl bridge between the two chlorobenzenesulfonic acid molecules .
Industrial Production Methods
In industrial settings, the production of 3,3’-Carbonylbis-6-chlorobenzenesulfonic acid may involve large-scale acylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Carbonylbis-6-chlorobenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonamide derivatives.
Substitution: The chlorobenzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamide derivatives, and substituted chlorobenzenesulfonic acids .
Wissenschaftliche Forschungsanwendungen
3,3’-Carbonylbis-6-chlorobenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,3’-Carbonylbis-6-chlorobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the presence of the carbonyl group may facilitate the formation of covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Carbonylbis-6-fluorobenzenesulfonic acid: Similar structure but with fluorine atoms instead of chlorine.
3,3’-Carbonylbis-6-bromobenzenesulfonic acid: Similar structure but with bromine atoms instead of chlorine.
3,3’-Carbonylbis-6-iodobenzenesulfonic acid: Similar structure but with iodine atoms instead of chlorine.
Uniqueness
3,3’-Carbonylbis-6-chlorobenzenesulfonic acid is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. The chlorine atoms can participate in various substitution reactions, making this compound versatile for different chemical transformations .
Eigenschaften
CAS-Nummer |
96462-01-0 |
---|---|
Molekularformel |
C13H8Cl2O7S2 |
Molekulargewicht |
411.2 g/mol |
IUPAC-Name |
2-chloro-5-(4-chloro-3-sulfobenzoyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H8Cl2O7S2/c14-9-3-1-7(5-11(9)23(17,18)19)13(16)8-2-4-10(15)12(6-8)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI-Schlüssel |
UYTIDFKSDPDIHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)O)S(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.